Niraparib

Overview

Description

Niraparib is an orally active poly (ADP-ribose) polymerase inhibitor used primarily in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. It is marketed under the brand name Zejula and was first approved by the United States Food and Drug Administration on March 27, 2017 . This compound works by inhibiting the enzymes responsible for DNA repair, thereby inducing cytotoxicity in cancer cells .

Mechanism of Action

Target of Action

Niraparib is a potent, highly selective inhibitor of the poly-ADP ribose polymerase 1 (PARP1) and PARP2 enzymes . These enzymes play a crucial role in DNA repair, and by inhibiting them, this compound induces cytotoxicity in cancer cells .

Mode of Action

This compound works by blocking the enzymatic activity of PARP1 and PARP2 . This inhibition prevents these enzymes from repairing DNA damage, leading to an accumulation of DNA damage and ultimately cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA repair pathway. By inhibiting PARP1 and PARP2, this compound disrupts the repair of single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA . This disruption leads to an accumulation of DNA damage, which can result in cell death, particularly in cancer cells .

Pharmacokinetics

This compound is orally active and has a bioavailability of 73% . It has a terminal elimination half-life of approximately 36 hours , and its exposure is dose-proportional . This compound is metabolized by carboxylesterases , and it shows moderate-to-high interindividual variability in plasma exposure . The risk for drug-drug interactions is lower for this compound compared to other PARP inhibitors .

Result of Action

The primary result of this compound’s action is the induction of DNA damage and cell death . This is particularly effective in cancer cells, which are more reliant on PARP for DNA repair due to their high rate of replication and DNA damage . This makes this compound an effective treatment for certain types of cancer, including epithelial ovarian, fallopian tube, or primary peritoneal cancer .

Action Environment

The efficacy of this compound can be influenced by several environmental factors. For instance, the presence of BRCA mutations and platinum sensitivity can serve as predictive biomarkers for response to this compound . Additionally, the efficacy of this compound can be influenced by the patient’s hepatic function, with patients with moderate hepatic impairment requiring a dose adjustment .

Biochemical Analysis

Biochemical Properties

Niraparib functions as a poly (ADP-ribose) polymerase inhibitor, specifically targeting PARP-1 and PARP-2 enzymes. These enzymes play a crucial role in the repair of single-strand DNA breaks through the base excision repair pathway. By inhibiting PARP-1 and PARP-2, this compound prevents the repair of single-strand breaks, leading to the accumulation of double-strand breaks during DNA replication. This accumulation ultimately results in cell death, particularly in cancer cells that are deficient in homologous recombination repair mechanisms .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly cancer cells. It induces cytotoxicity by preventing the repair of DNA damage, leading to cell death. In addition to its direct cytotoxic effects, this compound also influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PARP enzymes, this compound disrupts the normal functioning of these pathways, leading to altered gene expression and metabolic changes that contribute to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PARP-1 and PARP-2 enzymes. By binding to the catalytic domain of these enzymes, this compound prevents their activity, leading to the accumulation of DNA damage. This inhibition creates PARP-DNA complexes that interfere with DNA replication and transcription, ultimately causing cell death. Additionally, this compound’s inhibition of PARP enzymes leads to the activation of the DNA damage response pathway, further promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally stable and maintains its activity over extended periods. Long-term exposure to this compound can lead to the development of resistance in some cancer cells. This resistance is often associated with the restoration of homologous recombination repair mechanisms, allowing cancer cells to repair DNA damage and survive .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits PARP activity and induces cytotoxicity in cancer cells. At higher doses, this compound can cause toxic effects, including bone marrow suppression and gastrointestinal toxicity. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing toxicity .

Metabolic Pathways

This compound is primarily metabolized by carboxylesterases to form its major inactive metabolite, M1. This metabolite is further conjugated to form glucuronides, which are excreted via the urine and feces. The metabolic pathways of this compound involve hydrolytic and conjugative reactions, with minimal involvement of oxidative pathways. This metabolic profile contributes to the elimination of this compound and its metabolites from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed rapidly after oral administration and reaches peak plasma concentrations within a few hours. This compound is distributed widely in tissues, with high concentrations observed in the liver, kidneys, and spleen. The transport and distribution of this compound are influenced by its binding to plasma proteins and its ability to cross cell membranes .

Subcellular Localization

This compound is localized primarily in the nucleus, where it exerts its effects on DNA repair processes. The subcellular localization of this compound is facilitated by its ability to bind to PARP enzymes, which are predominantly nuclear proteins. This localization is crucial for this compound’s activity, as it allows the drug to directly interact with its target enzymes and inhibit their function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Niraparib can be synthesized through various methods. One method involves the nitrobenzoic acid of 3-methyl as the starting material, which undergoes esterification, methyl hydroformylation, Schiff base reaction, cyclization, amidation, de-BOC, and chiral resolution to obtain this compound with a purity of over 91% . Another method starts with 3-formyl-2-nitrobenzoic acid, which undergoes nitro reduction, diazotization, reduction, cyclization, substitution, isomer resolution, amidation, and BOC removal to achieve a purity of 97.51% .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but is optimized for higher yield and efficiency. The process includes the use of specific catalysts and reagents to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Niraparib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different metabolites.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: this compound can undergo substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Niraparib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying poly (ADP-ribose) polymerase inhibition and DNA repair mechanisms.

Biology: Investigated for its effects on cellular processes and DNA damage response.

Medicine: Primarily used in the treatment of ovarian, fallopian tube, and primary peritoneal cancers.

Comparison with Similar Compounds

Niraparib is part of a class of drugs known as poly (ADP-ribose) polymerase inhibitors. Other similar compounds include:

Olaparib: Another poly (ADP-ribose) polymerase inhibitor used in the treatment of ovarian and breast cancer.

Rucaparib: Used for the treatment of ovarian cancer and being investigated for other cancers.

Talazoparib: Known for its high potency and used in the treatment of breast cancer.

Uniqueness of this compound: this compound is unique in its once-daily dosing regimen and its ability to be used regardless of biomarker status. It has shown efficacy in both BRCA-mutated and non-BRCA-mutated cancers, making it a versatile option in cancer therapy .

Biological Activity

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. It has gained prominence in oncology, particularly for its applications in treating cancers associated with homologous recombination deficiencies, such as ovarian cancer. This article delves into the biological activity of this compound, examining its mechanisms, efficacy in clinical settings, and relevant case studies.

This compound operates through the mechanism of synthetic lethality , particularly in cells with defects in DNA repair pathways due to mutations in BRCA1 or BRCA2 genes. By inhibiting PARP enzymes, this compound prevents the repair of single-strand breaks in DNA. When these breaks accumulate and lead to double-strand breaks, cells that rely on homologous recombination for repair (due to BRCA mutations) cannot survive, leading to cell death .

Key Features of this compound's Mechanism:

- Selective Inhibition : this compound exhibits a selectivity that is 100-fold higher for PARP-1 and PARP-2 compared to other PARP family members .

- Induction of Apoptosis : The inhibition of PARP leads to increased formation of PARP-DNA complexes, resulting in DNA damage and subsequent apoptosis .

- Off-target Effects : In vitro studies indicate potential off-target effects on neurotransmitter transporters, which may contribute to cardiovascular side effects observed in some patients .

Efficacy in Clinical Trials

This compound has been extensively studied in clinical trials, demonstrating significant efficacy in prolonging progression-free survival (PFS) among patients with recurrent ovarian cancer.

Clinical Trial Findings:

- Phase III Trials : A pivotal trial showed that this compound maintenance therapy resulted in a median PFS of 24.8 months compared to 8.3 months for placebo (HR 0.45; 95% CI 0.34-0.60) among patients with newly diagnosed advanced ovarian cancer .

- BRCA Mutation Status : In patients with germline BRCA mutations, the median PFS was notably higher at not reached versus 10.8 months for placebo . This highlights this compound's enhanced efficacy in genetically predisposed populations.

Table 1: Summary of Key Clinical Trial Results

| Study Type | Population Characteristics | This compound PFS (months) | Placebo PFS (months) | Hazard Ratio (HR) |

|---|---|---|---|---|

| Phase III Trial | Newly diagnosed aOC | 24.8 | 8.3 | 0.45 (95% CI 0.34-0.60) |

| Germline BRCA Mutant | Advanced ovarian cancer | Not reached | 10.8 | 0.40 (95% CI 0.23-0.68) |

| Homologous Recombination Deficient | Advanced ovarian cancer | Not reached | 11.0 | 0.48 (95% CI 0.34-0.68) |

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical practice:

- Case Study on Ovarian Cancer : A 67-year-old female with stage IIC ovarian carcinosarcoma experienced a significant decrease in tumor burden after being treated with this compound as a salvage therapy post-platinum-based chemotherapy failure. The patient maintained remission for over 20 months , showcasing the potential for this compound as a viable option when traditional therapies fail .

- Combination Therapy : Recent studies suggest that combining this compound with other agents such as abiraterone has shown promise in treating BRCA-mutated metastatic castration-resistant prostate cancer (mCRPC), indicating its versatility beyond ovarian cancer treatment .

Safety Profile

This compound is generally well-tolerated; however, it can cause adverse effects including fatigue, nausea, and hematological toxicities such as thrombocytopenia and anemia . Monitoring is essential during treatment to manage these side effects effectively.

Properties

IUPAC Name |

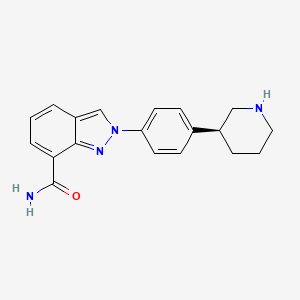

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHKPVIQAHNQLW-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146129 | |

| Record name | Niraparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death. | |

| Record name | Niraparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1038915-60-4 | |

| Record name | Niraparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niraparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niraparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11793 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niraparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-4827, HCl salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIRAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMC2H89N35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Niraparib?

A: this compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. [, , , , , ]

Q2: How does this compound exert its antitumor effects?

A: this compound inhibits PARP enzymatic activity, leading to the trapping of PARP on single-strand DNA breaks. [] This trapping subsequently results in the accumulation of replication stress-induced double-strand DNA breaks. [] In cells with homologous recombination repair (HRR) deficiencies, these double-strand breaks cannot be efficiently repaired, ultimately leading to cell death. []

Q3: Why are homologous recombination deficient (HRD) tumors particularly sensitive to this compound?

A: HRD tumors rely heavily on PARP-mediated DNA repair mechanisms. [, , , ] By inhibiting PARP, this compound exacerbates DNA damage in these cells, ultimately overwhelming their repair capacity and leading to cell death. [, , , ]

Q4: What are the downstream effects of this compound on DNA damage response pathways?

A: this compound treatment has been shown to increase levels of: * Caspase-3, indicating apoptosis induction. [] * Phosphorylated histone γ-H2AX, a marker of double-strand DNA breaks. []

Q5: Is there information available regarding the molecular formula, weight, or spectroscopic data for this compound?

A5: The provided research abstracts do not delve into the detailed chemical structure of this compound or its spectroscopic characteristics.

Q6: Is there information available about this compound's material compatibility or stability under various conditions?

A6: The provided research abstracts primarily focus on the biological and clinical aspects of this compound and do not provide details on its material compatibility or stability.

Q7: How is this compound administered, and what is its pharmacokinetic profile?

A: this compound is administered orally. [, ] It exhibits a rapid absorption profile, achieving peak plasma concentration within approximately 3 hours. [] The drug's long terminal elimination half-life (approximately 35 hours) supports once-daily dosing. [] this compound demonstrates linear and dose-proportional pharmacokinetics, but factors like time to peak concentration, elimination half-life, and accumulation ratio remain independent of the dose administered. []

Q8: Does this compound effectively cross the blood-brain barrier?

A: Yes, research indicates that this compound demonstrates the ability to penetrate the blood-brain barrier. [, , , ] This property makes it a potential therapeutic candidate for treating brain metastases, particularly those originating from breast and ovarian cancers. [, , , ]

Q9: How does this compound's tumor exposure compare to its plasma exposure?

A: Notably, this compound exhibits a higher concentration in tumor tissue compared to plasma. [, ] In some instances, tumor concentrations were observed to be 4 to 131 times higher than corresponding plasma levels. [] This unique characteristic is attributed to its high volume of distribution. [, ]

Q10: How does the pharmacokinetic profile of this compound differ in Chinese patients compared to White patients?

A: Research suggests that the pharmacokinetic characteristics of this compound in Chinese patients are similar to those observed in White patients. []

Q11: What impact does body weight have on this compound's pharmacokinetics?

A: While baseline body weight has been found to have a modest impact on this compound's pharmacokinetic parameters, particularly drug exposure, this influence is not considered clinically significant. [, ]

Q12: How long does this compound maintain PARP inhibition?

A: Pharmacodynamic analysis shows that this compound can sustain approximately 90% PARP inhibition for a duration of 24 hours at steady state. []

Q13: What types of cancer has this compound shown efficacy against in clinical trials?

A: Clinical trials have demonstrated the efficacy of this compound in: * Ovarian cancer [, , , , , , , , , , ] * Breast cancer [, , , ] * Prostate cancer [, ] * Glioblastoma [, ]

Q14: Is this compound effective as a single agent or in combination therapies?

A: this compound has demonstrated efficacy as both a single agent and in combination with other treatments. [, , ] Research suggests it can enhance the cytotoxic effects of chemotherapy and radiotherapy. [, ] Combinations with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies are also under investigation. [, ]

Q15: Are there any known mechanisms of resistance to this compound?

A15: Resistance to PARP inhibitors, including this compound, is a complex issue. Factors influencing response include:

Q16: Is there cross-resistance between this compound and other PARP inhibitors?

A16: While the provided research abstracts do not explicitly address cross-resistance between this compound and other PARP inhibitors, this is an important area of ongoing research. Understanding patterns of cross-resistance will be crucial for optimizing treatment strategies for patients who develop resistance to one PARP inhibitor.

Q17: What are the common side effects observed with this compound treatment?

A17: The provided research abstracts focus on the scientific aspects of this compound and do not discuss detailed safety profiles or specific side effects.

Q18: What are the key biomarkers used to predict response to this compound therapy?

A18: Several biomarkers are used in clinical trials and practice to guide this compound treatment:

Q19: What are potential areas of future research regarding biomarkers for this compound?

A19: While BRCA and HRD status are currently key biomarkers, further research is necessary to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.